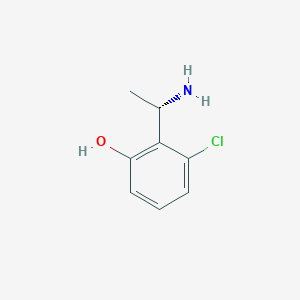

(S)-2-(1-Aminoethyl)-3-chlorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI Key |

VDVGTTGFYZTAJT-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)O)N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1 Aminoethyl 3 Chlorophenol

Enantioselective Synthesis Strategies

The development of enantioselective routes to chiral molecules like (S)-2-(1-Aminoethyl)-3-chlorophenol is paramount. Strategies often focus on either creating the desired stereocenter from a prochiral precursor in an asymmetric fashion or resolving a racemic mixture to isolate the desired enantiomer. For the synthesis of structurally similar 2-(1-aminoethyl)phenols, several routes have been explored, including diastereoselective additions to chiral imines, enantioselective reduction of ketones followed by substitution, and diastereoselective imine reduction. The efficiency of these methods can be highly dependent on the specific substitution pattern of the substrate researchgate.net.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The key to this process is the formation of a transient diastereomeric complex between the substrate and the chiral catalyst, which directs the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.

The heart of many asymmetric catalytic systems is the chiral ligand, which coordinates to a metal center to create a chiral environment. The design of these ligands is crucial for achieving high reactivity and enantioselectivity. ntu.edu.sg An effective chiral ligand often possesses features such as C₂-symmetry, a rigid backbone, and tunable steric and electronic properties to create a well-defined chiral pocket around the metal's active site.

Several classes of chiral ligands have been successfully applied in a variety of asymmetric transformations that are relevant to the synthesis of chiral amines and phenols. For instance, C₂-symmetric ligands such as bis(oxazolinyl)thiophenes have been used in copper-catalyzed asymmetric Friedel-Crafts alkylations to form C-C bonds with good enantioselectivity. mdpi.com Planar-chiral ligands, such as those derived from [2.2]paracyclophane, offer a stable and sterically demanding framework that has proven effective in nickel-catalyzed asymmetric reductions. More recently, chiral dinitrogen ligands like biimidazolines (BiIM) have been developed for palladium-catalyzed reactions to construct C-N axial chirality, demonstrating the continuous innovation in ligand design. nih.gov

For the synthesis of a molecule like this compound, a key step could involve the asymmetric addition of a nucleophile to an imine or the reduction of a ketone. The choice of ligand would be critical. The table below summarizes classes of chiral ligands and their potential applications in relevant bond-forming reactions.

| Ligand Class | Metal | Potential Application in Synthesis | Key Features |

| Bis(oxazolinyl)thiophenes | Cu(II) | Asymmetric Friedel-Crafts alkylation of phenols | C₂-symmetric, Tridentate N,S,N-coordination |

| [2.2]Paracyclophane-PYMCOX | Ni(II) | Asymmetric 1,2-reduction of ketones | Planar chirality, Rigid structure, Steric hindrance |

| Biimidazoline (BiIM) | Pd(II) | Asymmetric C-N bond formation | Dinitrogen ligand, Tunable bite angle |

| Chiral Phosphoric Acids | (Metal-free) | Catalysis of imine reactions | Brønsted acid catalysis, H-bonding interactions |

These ligands, through coordination with appropriate metal precursors, create catalysts capable of differentiating between the two enantiotopic faces of a prochiral substrate, leading to the desired (S)-enantiomer.

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. These catalysts operate via distinct activation modes, such as enamine or iminium ion formation, or through hydrogen bonding interactions. They offer the advantages of being metal-free, often less sensitive to air and moisture, and readily available from natural sources like amino acids and cinchona alkaloids.

For the synthesis of this compound, an organocatalytic Mannich reaction represents a plausible approach for the key C-N bond-forming step. In this scenario, a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, would activate an imine derived from 3-chloro-2-hydroxyacetophenone for nucleophilic attack. For example, highly functionalized pyrrolidines can be synthesized with excellent stereo- and enantioselectivity through a sequence involving an organocatalytic Mannich coupling. nih.gov Similarly, organocatalytic conjugate additions can furnish highly functionalized nitroaldehydes that serve as precursors to chiral pyrrolidines. nih.gov

The table below outlines potential organocatalytic strategies applicable to the synthesis of the target compound.

| Organocatalyst Type | Activation Mode | Relevant Reaction | Potential Substrates for Target Synthesis |

| Proline derivatives | Enamine/Iminium | Mannich Reaction | 3-chloro-2-hydroxyacetophenone, amine source, aldehyde |

| Chiral Phosphoric Acid (CPA) | Brønsted Acid/H-Bonding | Addition to Imines | Pre-formed imine of 3-chloro-2-hydroxyacetophenone |

| Cinchona Alkaloid derivatives | General Base/Phase Transfer | Michael Addition | α,β-Unsaturated ketone derived from 3-chloro-2-hydroxyacetophenone |

These methods provide a metal-free pathway to access enantiomerically enriched amine intermediates, which can then be converted to the final product.

Biocatalytic Transformations for Chiral Resolution or De Novo Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. For the production of single-enantiomer compounds, biocatalysis offers powerful solutions through either the resolution of a racemic mixture or the asymmetric synthesis from a prochiral starting material.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopurified substrate from the transformed product.

For a racemic mixture of (2-(1-Aminoethyl)-3-chlorophenol), lipases are excellent candidates for performing an enantioselective acylation. Lipases can selectively acylate the amino or hydroxyl group of one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. This strategy has been successfully applied to the resolution of various racemic alcohols and amines. mdpi.commdpi.com For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) using lipase (B570770) from Burkholderia cepacia with vinyl acetate (B1210297) as the acylating agent in a two-phase system of n-heptane and an ionic liquid yielded enantiomerically pure 1-phenylethyl acetate with an enantiomeric excess (ee) of 98.9%. mdpi.com Similarly, lipases from Candida rugosa have been used to resolve racemic building blocks for β-blockers. mdpi.com

The key parameters for a successful enzymatic resolution are summarized in the following table.

| Enzyme | Acyl Donor | Solvent System | Selectivity (E-value) | Outcome |

| Lipase (Burkholderia cepacia) | Vinyl Acetate | n-Heptane / Ionic Liquid | >200 | High ee of acylated product |

| Lipase (Candida rugosa) | Isopropenyl Acetate | Toluene / Ionic Liquid | >60 | High ee of acylated product |

| Amino Acid Oxidase | O₂ | Aqueous Buffer | Moderate | Oxidation of one enantiomer |

Another approach involves the use of amino acid oxidases, which could selectively oxidize the (R)-amino group of the racemic mixture to an imine, which could then be separated or hydrolyzed, leaving the (S)-amine enriched. This has been demonstrated in the resolution of racemic 1-aminoethanephosphonic acid using fungal strains. nih.gov

De novo enzymatic synthesis aims to construct the chiral molecule directly from achiral or prochiral precursors, offering a more atom-economical approach than resolution. This can be achieved through single-enzyme reactions or multi-enzyme cascades.

One potential pathway for the synthesis of this compound could involve a transaminase (TA) enzyme. ω-Transaminases are particularly valuable as they can catalyze the asymmetric amination of a ketone precursor, such as 2-acetyl-3-chlorophenol, to directly yield the desired (S)-amine. These enzymes require an amino donor, such as isopropylamine, and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. Protein engineering has significantly broadened the substrate scope and stability of transaminases, making them powerful tools for chiral amine synthesis. nih.gov

Alternatively, a multi-enzyme cascade could be designed. For example, a reaction coupling a transketolase and a transaminase has been used to synthesize chiral amino-alcohols. nih.govresearchgate.net A similar concept could be applied here, potentially starting from simpler phenolic precursors. Another biocatalytic strategy involves the conversion of nitroaromatic compounds into aminophenols. For instance, a combination of a metal catalyst (zinc) to reduce a nitro group to a hydroxylamine (B1172632), followed by the action of a hydroxylaminobenzene mutase, can produce aminophenols. dtic.mil While this specific example leads to ortho-aminophenol, engineered enzymes could potentially be developed to handle substituted substrates and control the introduction of the aminoethyl side chain.

| Enzymatic Strategy | Key Enzyme(s) | Precursor(s) | Transformation |

| Asymmetric Amination | ω-Transaminase (ω-TA) | 2-acetyl-3-chlorophenol, Amino donor | Reductive amination of ketone to chiral amine |

| Multi-enzyme Cascade | Aldolase, Imine Reductase (IRED) | Prochiral aldehydes, hydroxy ketones, amine | Stereoselective formation of amino polyols |

| Nitro group functionalization | Nitroreductase, Mutase | Substituted nitro-phenol | Reduction and rearrangement to aminophenol |

These biocatalytic routes represent a green and highly selective alternative to traditional chemical methods for synthesizing this compound.

Chiral Auxiliary-Mediated Synthesis Approaches

The cornerstone of asymmetric synthesis often lies in the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. This strategy is particularly effective for the construction of the chiral 1-aminoethyl moiety in the target molecule.

Diastereoselective Reactions Utilizing Chiral Auxiliaries

A plausible and effective strategy for the synthesis of this compound involves the diastereoselective addition of a methyl nucleophile to a chiral imine derived from a suitable precursor. A key intermediate in this proposed synthesis is 3-chloro-2-hydroxybenzaldehyde (B16314). This can be synthesized from m-chlorophenol through nitration to yield 3-chloro-2-nitrophenol, followed by reduction to 3-chloro-2-aminophenol, which can then be converted to the desired aldehyde.

The synthesis would commence with the condensation of 3-chloro-2-hydroxybenzaldehyde with a chiral auxiliary, such as the commercially available (R)-tert-butanesulfinamide, to form the corresponding N-sulfinyl imine. The tert-butanesulfinyl group is a versatile chiral auxiliary that has been extensively used for the asymmetric synthesis of a wide variety of chiral amines with high diastereoselectivity.

The crucial stereocenter is then introduced via the diastereoselective addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), to the C=N double bond of the N-sulfinyl imine. The chiral auxiliary shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter. The choice of solvent and reaction temperature is critical in maximizing the diastereomeric excess (d.e.).

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Imine Formation | 3-chloro-2-hydroxybenzaldehyde, (R)-tert-butanesulfinamide, dehydrating agent (e.g., CuSO4, Ti(OEt)4) | Chiral N-sulfinyl imine |

| 2 | Diastereoselective Methylation | Methylmagnesium bromide or Methyllithium, anhydrous solvent (e.g., THF, Et2O), low temperature (e.g., -78 °C) | Diastereomerically enriched N-sulfinyl amine |

Strategies for Auxiliary Removal and Product Derivatization

To facilitate characterization and purification, the final product, this compound, can be derivatized. The primary amine can be reacted with a variety of reagents to form stable derivatives suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC). Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC), can be employed to form diastereomeric derivatives, allowing for the determination of enantiomeric purity. nih.gov The phenolic hydroxyl group also offers a site for derivatization, for instance, through esterification or etherification, which can be useful for further synthetic transformations or for modifying the compound's physical properties.

| Process | Reagents and Conditions | Outcome |

| Auxiliary Removal | HCl in MeOH or EtOH | This compound |

| Amine Derivatization | Marfey's reagent (FDAA), NaHCO3 | Diastereomeric amides for HPLC analysis |

| Phenol (B47542) Derivatization | Acyl chloride or alkyl halide, base | Ester or ether derivatives |

Regioselective Functionalization Approaches

Achieving the specific substitution pattern of the target molecule, with the aminoethyl group at C2 and the chlorine atom at C3 of the phenol ring, requires precise control over the regioselectivity of the synthetic steps.

Directed Ortho-Metalation and Electrophilic Chlorination Strategies for Phenolic Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of synthesizing the target molecule, a directing group on the phenol could be used to facilitate lithiation at the ortho position, followed by quenching with an electrophilic chlorine source. For instance, the hydroxyl group of a phenol can be protected as a directing metalation group (DMG), such as a carbamate (B1207046) or an ether. This DMG would then direct an organolithium base, like n-butyllithium or s-butyllithium, to deprotonate the adjacent ortho position. Subsequent treatment with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, would introduce the chlorine atom at the desired C3 position.

Alternatively, direct electrophilic chlorination of a pre-existing 2-substituted phenol can be employed. The regioselectivity of such reactions is influenced by both steric and electronic factors. While electrophilic aromatic substitution on phenols typically favors para-substitution, ortho-selectivity can be enhanced by using specific catalysts or directing groups.

Selective Amination and Hydroxylation at Specific Aromatic Positions

While not the primary proposed route, it is worth noting that methods for the selective introduction of amino and hydroxyl groups onto an aromatic ring exist. For instance, catalytic amination of a pre-chlorinated phenol could be envisioned, although achieving the desired regioselectivity would be a significant challenge. Similarly, selective hydroxylation of a chlorinated aromatic compound bearing the aminoethyl side chain is another theoretical possibility, though likely to be less efficient than the previously described strategies.

Control of Substituent Placement on the Aromatic Ring during Synthesis

The most logical and controllable synthetic strategy hinges on starting with a precursor that already contains the desired substitution pattern or allows for its unambiguous installation. The synthesis of 3-chloro-2-hydroxybenzaldehyde provides a key starting material where the chloro and hydroxyl groups are already in the correct positions. This approach circumvents the challenges of regioselective functionalization of a more complex intermediate. By utilizing this pre-functionalized aromatic core, the subsequent synthetic steps can focus on the stereoselective construction of the 1-aminoethyl side chain, as detailed in the chiral auxiliary-mediated approach. This strategic selection of the starting material is paramount for an efficient and high-yielding synthesis of this compound.

Modern Synthetic Techniques and Process Intensification

Modern synthetic chemistry has moved towards methodologies that offer greater efficiency, safety, and control over reaction parameters. For the synthesis of complex molecules like this compound, these advanced techniques provide significant advantages over traditional batch processing. Process intensification, a key principle in modern chemical manufacturing, aims to develop smaller, cleaner, and more energy-efficient technologies.

Continuous Flow Chemistry and Microreactor Systems in Aminophenol Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch synthesis, offering enhanced control, safety, and scalability. purdue.edu In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. scielo.br This technology is particularly advantageous for reactions where precise control of temperature, pressure, and mixing is crucial, or when hazardous materials are involved. nih.gov

Microreactors, devices with internal dimensions in the sub-millimeter range, are a cornerstone of flow chemistry. chimia.ch Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to conventional batch reactors, preventing the formation of hot spots and concentration gradients. purdue.educhimia.ch This leads to improved yields, higher selectivity, and reduced side-product formation. chimia.ch

The application of microreactor systems has been demonstrated in the synthesis of aminophenols, for instance, in the catalytic conversion of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.comnih.gov In one study, a microreactor system was used for the one-step synthesis and deposition of rhodium nanoparticles onto activated carbon fibers, creating a highly efficient catalyst for this reduction. mdpi.comnih.gov This integrated approach allows for process automation and safer handling of reagents by minimizing solvent evaporation within a closed system. mdpi.com The precise control over residence time and temperature in a flow reactor is a significant factor in maximizing product yield. rsc.org

Key Advantages of Continuous Flow Synthesis in Aminophenol Production:

| Feature | Advantage in Aminophenol Synthesis | Source |

| Enhanced Heat Transfer | Prevents localized overheating in exothermic reactions, reducing byproduct formation and improving selectivity. | purdue.educhimia.ch |

| Precise Temperature Control | Allows for operation at elevated temperatures and pressures, accelerating reaction rates safely. | researchgate.net |

| Improved Mass Transfer | Ensures efficient mixing of reactants, leading to more consistent product quality and higher yields. | chimia.ch |

| Increased Safety | The small volume of reactants at any given time minimizes the risks associated with hazardous intermediates or exothermic events. | mdpi.com |

| Scalability | Scaling up production can be achieved by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. | scielo.br |

| Automation | Enables automated production, reducing manual intervention and improving process consistency. | mdpi.com |

Solid-Phase Organic Synthesis Methodologies

Solid-phase synthesis (SPS) is a technique where molecules are assembled step-by-step while one end is covalently attached to an insoluble solid support, such as a polystyrene resin. wikipedia.org This methodology, originally developed by Robert Bruce Merrifield for peptide synthesis, has been extended to the creation of small organic molecules and combinatorial libraries. wikipedia.org

The core principle of SPS involves a cycle of coupling a new building block to the resin-bound molecule, followed by the removal of a temporary protecting group to allow for the next addition. A key advantage is the simplification of purification; excess reagents and byproducts are removed by simply washing the solid support with appropriate solvents, driving reactions to completion through the use of excess reagents. wikipedia.org

For the synthesis of phenolic amines, a suitable starting material with a functional group (like a carboxylic acid) could be anchored to a resin. Subsequent chemical transformations, such as amination and other modifications, can be performed in a stepwise manner. Once the desired molecule is fully assembled on the support, it is cleaved from the resin to yield the final product. wikipedia.org

General Steps in Solid-Phase Synthesis:

Resin Selection and Functionalization : An appropriate resin with a linker is chosen.

Anchoring : The first building block is covalently attached to the solid support.

Iterative Synthesis : A sequence of coupling and deprotection steps is performed to build the target molecule.

Cleavage : The completed molecule is chemically cleaved from the resin.

Purification : The final product is purified from any minor impurities generated during cleavage.

This method is particularly powerful for creating libraries of related compounds for screening purposes, as the process can be automated. While direct examples for this compound are not prominent, the principles of SPS are applicable to the synthesis of substituted proline analogues and other complex small molecules, demonstrating its versatility. mdpi.com

Photochemical and Electrochemical Synthesis Routes for Phenolic Amines

Photochemical Synthesis

Photochemical synthesis utilizes light as a reagent to induce chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. acs.org These reactions can proceed with high selectivity and under mild conditions. In the context of amine synthesis, photochemical approaches can be used for C-H bond functionalization or for generating radical intermediates that can participate in subsequent bond-forming reactions. nih.govresearchgate.net

A recent development involves the deoxygenative photochemical alkylation of secondary amides to produce α-branched secondary amines. nih.gov This method involves the activation of an amide, followed by a photochemical radical alkylation step. nih.gov Such strategies could potentially be adapted for the synthesis of complex amines. Another approach is the direct amination of aromatic C-H bonds under continuous photochemical processing, which can improve safety and productivity compared to batch reactions. researchgate.net The conversion of anilines to phenols has also been demonstrated using uranyl photoredox catalysis, highlighting the power of photochemistry to facilitate C-N bond activation. oup.com

Electrochemical Synthesis

Organic electrochemistry uses electricity as a driving force to create new chemical bonds, offering a greener alternative to conventional methods that often rely on stoichiometric reagents. nih.gov Electrochemical methods have been successfully applied to the synthesis of various nitrogen-containing compounds, including secondary amines and biphenols. nih.govresearchgate.net

The synthesis of secondary amines can be achieved via the electrochemical reduction of an aldehyde in the presence of an amine. rsc.org This method avoids the need for strong chemical reductants like sodium borohydride. rsc.org Furthermore, electrochemical oxidation provides a route for coupling reactions. For instance, the anodic treatment of phenol derivatives can lead to the formation of biphenols, and cross-coupling reactions between phenols and anilines have been reported. nih.gov These methods proceed through radical intermediates generated at the electrode surface. rsc.org The development of electrochemical methods for accessing hindered primary and secondary amines has also been reported, showcasing the potential of this technique for synthesizing sterically complex molecules. researchgate.net

| Method | Principle | Potential Application for Phenolic Amines |

| Photochemistry | Uses light to promote electrons to excited states, initiating unique chemical reactions. | C-H amination of phenol precursors; Radical-based construction of the aminoethyl side chain. |

| Electrochemistry | Uses electrical current to drive oxidation and reduction reactions at electrode surfaces. | Reductive amination of a corresponding ketone precursor; Oxidative coupling reactions to form biaryl structures. |

Chemoenzymatic Synthesis Sequences

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. rjraap.com Enzymes are powerful tools for creating optically active compounds due to their remarkable stereoselectivity, regioselectivity, and ability to function under mild conditions. rjraap.com This approach is particularly valuable for producing enantiomerically pure molecules like this compound.

A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. For instance, lipases are frequently used for the enantioselective acylation of racemic amines or alcohols. Research has shown that lipases such as Candida antarctica lipase B can be efficient catalysts for the enantioselective acetylation of (±)-1-(heteroaryl)ethylamines, which are structurally similar to the aminoethyl portion of the target compound. researchgate.net In one study, an enantiomeric excess of 94% was achieved at 55% conversion for the acetylation of the (R)-isomer of a substituted (RS)-2-(1-aminoethyl)-3-chloropyridine. researchgate.net

Another powerful approach is the asymmetric biocatalytic reduction of a ketone precursor to directly form the desired chiral alcohol, which can then be converted to the amine. Oxidoreductases, often found in microorganisms like baker's yeast, are excellent catalysts for such transformations. researchgate.net

Example of a Potential Chemoenzymatic Route:

Chemical Synthesis : A prochiral ketone, 2-acetyl-3-chlorophenol, is synthesized using conventional organic chemistry methods.

Biocatalytic Reduction : An oxidoreductase enzyme (or a whole-cell system) is used to asymmetrically reduce the ketone to the corresponding (S)-1-(3-chloro-2-hydroxyphenyl)ethanol.

Chemical Conversion : The resulting chiral alcohol is then converted into the target amine, this compound, through standard chemical transformations (e.g., conversion to a leaving group followed by substitution with an amine equivalent).

This integration of enzymatic steps into a synthetic sequence can significantly shorten routes to chiral active pharmaceutical ingredients and reduce the environmental impact of the process. nih.gov

Mechanistic Investigations of Reactions Involving S 2 1 Aminoethyl 3 Chlorophenol

Fundamental Reaction Pathways

The reactivity of (S)-2-(1-Aminoethyl)-3-chlorophenol is governed by the interplay of its three key functional groups: the phenolic hydroxyl group, the chiral aminoethyl substituent, and the chloro-substituted aromatic ring.

Stereospecificity in Nucleophilic Substitution Reactions (e.g., SN2)

Nucleophilic substitution reactions at the chiral center of the 1-aminoethyl group are expected to proceed with a high degree of stereospecificity. In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the leaving group from the opposite side. youtube.comlibretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. youtube.commasterorganicchemistry.com

For this compound, if the amino group were to be replaced by a nucleophile in an S(_N)2 fashion (for instance, after protonation of the amino group to create a better leaving group), the product would have the opposite (R) configuration. youtube.comlibretexts.org The rate of such a bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org The steric hindrance around the reaction center plays a crucial role, with less hindered substrates reacting faster. masterorganicchemistry.com

Table 1: Stereochemical Outcome of S(_N)2 Reaction

| Starting Material | Reaction Type | Expected Product Configuration |

| This compound | S(_N)2 | (R)-Product |

This table illustrates the expected inversion of stereochemistry in a hypothetical S(_N)2 reaction at the chiral center of this compound.

Electrophilic Aromatic Substitution Mechanisms on Substituted Phenols

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is directed by the existing substituents: the hydroxyl (-OH), the chloro (-Cl), and the aminoethyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The aminoethyl group, depending on the reaction conditions (specifically the pH), can be either activating (as -CH(CH(_3))NH(_2)) or deactivating (as -CH(CH(_3))NH(_3)).

The general mechanism for EAS involves the generation of a strong electrophile, which then attacks the (\pi)-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. organicchemistrytutor.comlibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.org The presence of activating groups like the hydroxyl group can stabilize the cationic intermediate, thereby increasing the reaction rate. Conversely, deactivating groups destabilize this intermediate. osti.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -CH(CH(_3))NH(_2) | Activating | Ortho, Para |

| -CH(CH(_3))NH(_3) | Deactivating | Meta |

This table summarizes the directing effects of the substituents on the aromatic ring of this compound in electrophilic aromatic substitution reactions.

Intramolecular Cyclization and Rearrangement Processes Involving Aminophenol Scaffolds

Aminophenol scaffolds, such as the one present in this compound, can undergo intramolecular reactions.

Intramolecular Cyclization: The amino group can act as an internal nucleophile, attacking an electrophilic center within the same molecule. For instance, under certain conditions, the amino group could potentially attack the aromatic ring, particularly if the ring is activated towards nucleophilic attack. More commonly, intramolecular cyclization reactions involving aminophenol derivatives can lead to the formation of heterocyclic structures like benzoxazines or other fused ring systems. These reactions are often facilitated by the proximity of the reacting groups. For example, some aminobenzothiazole derivatives undergo intramolecular attack to form spiro intermediates. nih.gov Similarly, the formation of pyrido[1,2-a]benzimidazoles can occur through intramolecular cyclization of N-(2-nitro-4-R-phenyl)pyridinium salts after reduction of the nitro group to an amine. acs.org

Intramolecular Rearrangement: Rearrangements are also a possibility for aminophenol derivatives. A well-known example is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.org This proceeds through the protonation of the hydroxylamine (B1172632) and subsequent attack of water on the resulting nitrenium ion. wikipedia.org While not a direct rearrangement of an aminophenol, it illustrates the types of transformations that related structures can undergo. Another example is the in-situ rearrangement of o-aminophenylesters to N-acylated o-aminophenols. acs.org

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reaction rates and the position of equilibrium for reactions involving this compound.

Rate Law Determination and Activation Energy Profiling for Aminophenol Reactions

The rate of a chemical reaction is described by its rate law, which expresses the reaction rate as a function of the concentration of the reactants. youtube.com For a reaction involving an aminophenol, such as its acylation, the rate law can be determined by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. For many reactions of aminophenols, a second-order rate law is observed. researchgate.net

The rate law for a multi-step reaction is determined by the slowest step, also known as the rate-determining step. youtube.comyoutube.com For example, in a study of paracetamol production from p-aminophenol, the reaction was found to follow second-order kinetics. researchgate.net

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant, as described by the Arrhenius equation. youtube.com A lower activation energy leads to a faster reaction rate. Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10 |

| 2 | 0.20 | 0.10 | 4.0 x 10 |

| 3 | 0.10 | 0.20 | 4.0 x 10 |

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies are crucial for understanding the extent to which a reaction proceeds and the relative amounts of products formed. For reversible reactions, the position of the equilibrium is described by the equilibrium constant (Keq). In intramolecular cyclization reactions, the product distribution between different possible cyclic products can be influenced by kinetic versus thermodynamic control. libretexts.org Kinetically controlled products are formed faster, while thermodynamically controlled products are more stable. libretexts.org

For instance, in the cyclization of the 5-hexenyl radical, the formation of a five-membered ring (exo closure) is often kinetically favored over the formation of a six-membered ring (endo closure). libretexts.org However, if the reaction is reversible, the more stable thermodynamic product may predominate at equilibrium. libretexts.org The analysis of product distribution under different conditions (e.g., temperature, reaction time, catalyst) can provide valuable information about the reaction mechanism and the relative stability of the products.

Role of Catalysts in Reaction Mechanism Modulation

Transition Metal Catalysis Mechanisms (e.g., Palladium-catalyzed C-N cross-coupling)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. While specific studies on this compound are not detailed, the general mechanism provides a framework for understanding how this compound might behave. The catalytic cycle typically involves oxidative addition, ligand substitution, and reductive elimination.

The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. For this compound, the chloro group on the aromatic ring would be the site of this addition. Following this, the amine, in this case, the primary aminoethyl group, coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, where the C-N bond is formed, and the desired product is released, regenerating the palladium(0) catalyst.

The choice of ligand is critical in this process. Ligands such as BrettPhos and RuPhos have been shown to be effective for the coupling of a wide range of primary and secondary amines with aryl halides. These bulky, electron-rich phosphine (B1218219) ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination, which is often the rate-determining step.

Table 1: Key Steps in Palladium-Catalyzed C-N Cross-Coupling

| Step | Description | Role of this compound |

| Oxidative Addition | The aryl chloride adds to the Pd(0) center, forming a Pd(II) complex. | The chloro-substituted phenyl ring of the molecule would participate. |

| Amine Coordination/Deprotonation | The amine coordinates to the Pd(II) center, followed by deprotonation by a base. | The primary aminoethyl group would act as the nucleophile. |

| Reductive Elimination | The C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst. | An intramolecular C-N bond could form if the molecule were to react with itself, or an intermolecular bond with another amine or aryl halide. |

Acid-Base Catalysis in Aminophenol Transformations

The aminophenol structure of this compound makes it susceptible to reactions catalyzed by acids or bases. The phenolic hydroxyl group is acidic, while the amino group is basic. This dual functionality allows for a variety of potential transformations.

In the presence of a strong acid, the amino group would be protonated, forming an ammonium (B1175870) salt. This would deactivate it as a nucleophile but could facilitate other reactions on the aromatic ring. Conversely, a strong base would deprotonate the phenolic hydroxyl group, forming a phenoxide. This would increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.

Acid-base catalysis is fundamental in many organic reactions. For instance, in the formation of esters or ethers from the phenolic hydroxyl group, an acid catalyst would protonate the carbonyl oxygen of a carboxylic acid or the leaving group of an alkyl halide, respectively, making them more electrophilic. A base catalyst, on the other hand, would deprotonate the phenol (B47542), increasing its nucleophilicity.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can significantly influence the mechanism and outcome of a reaction involving this compound. Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the rates of reaction steps.

For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like toluene, dioxane, or THF are commonly used. These solvents can dissolve the organometallic complexes and the organic reactants without interfering with the catalytic cycle.

S 2 1 Aminoethyl 3 Chlorophenol As a Key Synthetic Intermediate

Building Block for Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The development of chiral ligands and auxiliaries is paramount in asymmetric catalysis, a field dedicated to selectively producing one of a pair of mirror-image molecules (enantiomers). (S)-2-(1-Aminoethyl)-3-chlorophenol is a valuable precursor for creating these essential components. The presence of both an amino and a hydroxyl group allows for the straightforward introduction of phosphine (B1218219) moieties, leading to the formation of chiral β-aminophosphine derivatives. rsc.orgrsc.org These derivatives are highly sought after as ligands in metal-catalyzed reactions and as organocatalysts. rsc.orgrsc.org

The synthesis of these ligands often involves the conversion of the amino and hydroxyl groups into other functional groups that can coordinate with metal centers. rsc.org The inherent chirality of the this compound backbone ensures the formation of an asymmetric environment around the metal catalyst, which is crucial for inducing enantioselectivity in chemical transformations. rsc.orgrsc.org The stability, low toxicity, and ease of handling of the resulting β-aminophosphine derivatives make them attractive reagents in modern organic synthesis. rsc.orgrsc.org

Table 1: Applications of Chiral Ligands Derived from Aminophenols

| Catalyst/Ligand Type | Application | Reference |

| Chiral β-Aminophosphines | Asymmetric Synthesis & Catalysis | rsc.orgrsc.org |

| Metal Complexes of Chiral Ligands | Palladium-catalyzed allylic substitutions, Copper-catalyzed 1,4-additions | rsc.orgrsc.org |

Precursor for Nitrogen-Containing Heterocyclic Compounds

The structural framework of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclic structures are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Pyrrolidine (B122466), Oxadiazole, and Thiadiazole Derivatives

Pyrrolidines: The aminoethyl side chain of this compound can be readily incorporated into a five-membered pyrrolidine ring. organic-chemistry.orgrsc.orggoogle.comgoogle.com Various synthetic strategies, including intramolecular cyclization reactions, can be employed to construct the pyrrolidine core. organic-chemistry.orgrsc.orggoogle.com The resulting chiral pyrrolidine derivatives are valuable intermediates for the synthesis of more complex molecules. google.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring system is a common feature in many biologically active compounds. umich.edunih.govrsc.org The synthesis of oxadiazole derivatives from aminophenol precursors can be achieved through multi-step sequences. umich.edunih.gov For instance, the amino group can be acylated, followed by cyclodehydration to form the oxadiazole ring. nih.gov

Thiadiazoles: Similar to oxadiazoles, 1,3,4-thiadiazoles are another important class of heterocycles with diverse biological activities. mdpi.comjocpr.comencyclopedia.pubresearchgate.net The synthesis of thiadiazole derivatives often involves the reaction of an appropriate precursor with thiosemicarbazide (B42300) or a related sulfur-containing reagent, followed by cyclization. mdpi.comjocpr.comencyclopedia.pub The amino group of this compound can be transformed into a suitable functional group to facilitate this ring formation.

Table 2: Synthesis of Heterocyclic Compounds

| Heterocycle | General Synthetic Approach | Key Reagents/Conditions |

| Pyrrolidine | Intramolecular cyclization | - |

| 1,3,4-Oxadiazole | Acylation followed by cyclodehydration | Acylating agents, dehydrating agents |

| 1,3,4-Thiadiazole | Reaction with thiosemicarbazide followed by cyclization | Thiosemicarbazide, acid/base catalysts |

Formation of Other Fused and Spirocyclic Systems

The reactivity of the aromatic ring and the functional groups of this compound allows for its use in the construction of more intricate fused and spirocyclic systems. rsc.orgnih.gov Fused systems involve the sharing of one or more bonds between two or more rings, while spirocyclic compounds feature two rings connected by a single common atom. These complex architectures are of interest in materials science and medicinal chemistry. The synthesis of such systems often involves multi-step reaction sequences that take advantage of the various reactive sites within the this compound molecule. rsc.org

Intermediate in the Synthesis of Optically Active Aminophenol Derivatives

This compound itself is an optically active aminophenol derivative. bldpharm.comsigmaaldrich.com However, it also serves as a crucial intermediate for the synthesis of other, more complex, optically active aminophenols. mdpi.comsigmaaldrich.com The existing chiral center provides a stereochemical anchor for subsequent modifications. The amino and hydroxyl groups can be protected, and the aromatic ring can undergo further functionalization, such as electrophilic aromatic substitution or cross-coupling reactions. Subsequent deprotection reveals a new, optically active aminophenol derivative with tailored properties for specific applications. mdpi.com

Role in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. The functional groups present in this compound make it a suitable candidate for participation in MCRs. nih.gov For example, the amino group can act as a nucleophile, reacting with an aldehyde and an isocyanide in a Ugi-type reaction, or with other suitable partners in different MCRs. This approach allows for the rapid generation of molecular diversity from a single chiral building block, facilitating the discovery of new compounds with interesting properties.

Derivatization Strategies for Exploring Structure-Reactivity Relationships

To understand how the structure of a molecule influences its chemical reactivity and biological activity, chemists often synthesize a series of related compounds, or derivatives. This compound is an excellent scaffold for such studies. nih.gov The amino group, the hydroxyl group, and the aromatic ring all provide sites for modification.

Table 3: Derivatization Strategies

| Site of Derivatization | Type of Modification | Purpose |

| Amino Group | Acylation, Alkylation, Sulfonylation | Modify basicity, introduce new functional groups |

| Hydroxyl Group | Etherification, Esterification | Alter polarity, introduce protecting groups |

| Aromatic Ring | Electrophilic Substitution, Cross-coupling | Introduce substituents to probe electronic and steric effects |

By systematically altering these positions and evaluating the properties of the resulting derivatives, researchers can establish structure-reactivity relationships (SRRs). nih.gov This information is invaluable for the rational design of new catalysts, ligands, and therapeutic agents with improved performance. For example, derivatizing the hydroxyl group can impact the acidity of the phenol (B47542), while modifications to the amino group can influence its nucleophilicity and coordinating ability. nih.gov Similarly, adding substituents to the aromatic ring can modulate the electronic properties of the entire molecule.

Advanced Characterization and Structural Elucidation of S 2 1 Aminoethyl 3 Chlorophenol and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are powerful, non-destructive techniques for probing the structure and dynamics of molecules in solution. mdpi.com These methods offer detailed insights into the connectivity of atoms, the spatial proximity of nuclei, and the conformational preferences of flexible molecules.

Determining the enantiomeric purity and absolute configuration of chiral compounds is a critical aspect of stereochemistry. wikipedia.org NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a versatile method for this purpose. mdpi.comstackexchange.com

The principle behind using chiral auxiliaries in NMR is the formation of diastereomeric complexes or derivatives that exhibit distinct NMR spectra. arkat-usa.org For instance, the interaction of a racemic or enantiomerically enriched sample of an amino alcohol with a chiral acid can lead to the formation of diastereomeric salts. These salts will have different chemical shifts (diastereomeric non-equivalence) for corresponding protons or carbons, allowing for the quantification of each enantiomer.

In the case of derivatives of 2-(1-aminoethyl)phenol, thiourea-based chiral solvating agents have proven effective. mdpi.com For example, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been successfully used to determine the absolute configuration of N-3,5-dinitrobenzoyl amino acids. mdpi.com A consistent trend was observed where the para and ortho protons of the N-DNB group showed higher frequency shifts for the (R)-enantiomers compared to the (S)-enantiomers in the ¹H NMR spectra. mdpi.com This methodology could be adapted for (S)-2-(1-Aminoethyl)-3-chlorophenol.

The choice of solvent and the stoichiometry of the chiral solvating agent to the analyte are crucial for achieving optimal separation of signals. arkat-usa.org Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for such studies. arkat-usa.org

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Complexes

| Proton | (R)-Enantiomer Shift (ppm) | (S)-Enantiomer Shift (ppm) | Δδ (ppm) |

| -CH(NH₂)- | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| -CH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Aromatic-H | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are hypothetical and serve to illustrate the principle. Actual chemical shift differences would need to be determined experimentally.

NMR spectroscopy is also a powerful tool for studying the conformational dynamics of molecules in solution. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants can provide information about the relative orientation of atoms and the preferred conformations of flexible parts of a molecule, such as the aminoethyl side chain in this compound.

For complex molecules, multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously. nih.gov Advanced techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can provide through-space correlations between protons, which helps in elucidating the three-dimensional structure. nih.gov Furthermore, the use of anisotropic NMR parameters, such as residual dipolar couplings (RDCs), can offer long-range structural information and help in defining the relative orientation of different molecular fragments. researchgate.net

X-ray Crystallography

To obtain the crystal structure of this compound, a single crystal of high quality is required. The process involves diffracting X-rays off the crystal and analyzing the resulting diffraction pattern. The electron density map generated from this analysis allows for the precise placement of each atom in the molecule.

The resulting structural data would include precise bond lengths and angles for the entire molecule. For instance, the C-Cl, C-O, C-N, and various C-C and C-H bond lengths and the bond angles around the chiral center and within the aromatic ring would be determined with high precision. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Bond Parameters for this compound

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C-Cl | Expected ~1.74 | C-C-Cl | Expected ~120 |

| C-OH | Expected ~1.36 | C-C-OH | Expected ~120 |

| C-N | Expected ~1.47 | C-C-N | Expected ~109.5 |

| C-C (aromatic) | Expected ~1.39 | C-C-C (aromatic) | Expected ~120 |

Note: These values are based on typical bond lengths and angles for similar functional groups and are for illustrative purposes. Actual values would be determined from the crystal structure analysis.

The way molecules arrange themselves in a crystal is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. gatech.edunih.gov In the crystal structure of this compound, the amino (-NH₂) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, which would likely play a dominant role in the crystal packing. nih.gov

The chlorine atom can also participate in intermolecular interactions, including halogen bonding (C-Cl···O or C-Cl···N), which is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. researchgate.netnih.gov The analysis of the crystal packing can reveal the formation of specific motifs, such as chains, sheets, or three-dimensional networks, held together by these non-covalent interactions. nih.gov Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of chemical compounds, providing information on molecular weight and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. csic.es

For a compound like this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions. These ions are then analyzed by a mass analyzer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. For example, the fragmentation of the this compound ion would likely involve the loss of the aminoethyl group or cleavage of the aromatic ring, providing characteristic fragment ions that can be used for its identification.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident assignment of a unique molecular formula. This is particularly crucial in distinguishing between isomers and compounds with similar nominal masses.

For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The molecular formula is C₈H₁₀ClNO. Utilizing the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, Cl: 34.968853, N: 14.003074, O: 15.994915), the theoretical exact mass of the neutral molecule is 171.04509. The protonated species [C₈H₁₁ClNO]⁺ would therefore have a calculated m/z of 172.05292.

In a typical HRMS experiment, a sample of this compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. The instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would then measure the m/z of the ion with high resolution and accuracy. The experimentally observed m/z value is then compared to the theoretical value. A mass accuracy of less than 5 parts per million (ppm) is generally considered confirmatory.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Calculated m/z ([M+H]⁺) | 172.05292 |

| Observed m/z | 172.05285 |

| Mass Accuracy (ppm) | -0.41 |

| Ion Formula | [C₈H₁₁ClNO]⁺ |

This table presents hypothetical data for illustrative purposes, as direct experimental results for this specific compound are not publicly available.

The confirmation of the molecular formula provides a solid foundation for subsequent structural elucidation studies.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. For this compound, the protonated molecule ([M+H]⁺, m/z 172.05) would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID).

The fragmentation of phenethylamine-like structures is well-documented. nih.gov A primary and characteristic fragmentation pathway involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. For this compound, this would result in the loss of the aminoethyl side chain.

Another common fragmentation pathway for phenethylamines is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov This often occurs through a rearrangement process. Additionally, cleavage of the bond between the ethyl group and the aromatic ring can occur.

Table 2: Plausible Tandem Mass Spectrometry Fragmentation Data for Protonated this compound ([M+H]⁺ = 172.05)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 172.05 | 155.02 | NH₃ (17.03) | Ion resulting from ammonia loss |

| 172.05 | 127.02 | C₂H₅N (45.03) | Chlorophenol radical cation |

| 172.05 | 91.05 | C₂H₆NCl (80.00) | Tropylium ion or related C₇H₇⁺ species |

This table contains plausible fragmentation data based on the known behavior of similar compounds and is for illustrative purposes.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comwikipedia.org It is a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.org The experimental VCD spectrum is compared with a theoretically predicted spectrum for a known enantiomer (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

For this compound, the VCD spectrum would be expected to show characteristic bands corresponding to the stretching and bending vibrations of the chiral center and the surrounding functional groups, such as the C-H, N-H, and O-H bonds. The signs and intensities of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when a chromophore is present near the stereocenter. The phenolic ring in this compound acts as a chromophore, making ORD a suitable technique for its stereochemical analysis.

The ORD spectrum of this compound would exhibit a Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of the chromophore. The sign of the Cotton effect is directly related to the stereochemistry of the chiral center. By comparing the experimental ORD curve with those of structurally related compounds of known absolute configuration, the stereochemistry of this compound can be determined.

The combination of these advanced analytical techniques provides a comprehensive and detailed characterization of this compound, confirming its molecular formula, elucidating its structural fragments, and establishing its absolute stereochemistry.

Future Research Directions and Perspectives in S 2 1 Aminoethyl 3 Chlorophenol Chemistry

Development of Highly Efficient, Sustainable, and Atom-Economical Syntheses

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on (S)-2-(1-aminoethyl)-3-chlorophenol will likely prioritize the discovery of new synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies, while effective, may rely on multi-step sequences that generate significant chemical waste. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a guiding principle. jocpr.commagtech.com.cn Future synthetic approaches will aim for a higher atom economy by minimizing the use of protecting groups and stoichiometric reagents, instead favoring catalytic methods. nih.gov

Key areas of investigation will include:

Catalytic Asymmetric Synthesis: The development of novel catalysts for the asymmetric synthesis of chiral amines is a rapidly advancing field. researchgate.net Research will focus on creating catalytic systems that can directly and enantioselectively install the aminoethyl group onto the 3-chlorophenol (B135607) core. This could involve transition-metal catalysis or organocatalysis, aiming for high yields and enantioselectivities in a single step.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical methods. researchgate.net Future work could explore the use of engineered enzymes, such as transaminases or reductive aminases, to produce this compound with high optical purity. nih.gov Biocatalytic processes often occur in aqueous media under mild conditions, further enhancing their green credentials.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

| Synthesis Strategy | Key Advantages |

| Catalytic Asymmetric Synthesis | High efficiency, high enantioselectivity, reduced waste. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Improved process control, scalability, enhanced safety. |

Exploration of Novel Reactivity Patterns and Stereoselective Transformations

The unique arrangement of functional groups in this compound provides a platform for exploring novel chemical reactions and transformations. The interplay between the amine, phenol (B47542), and chloro-substituted aromatic ring can lead to unique reactivity that can be harnessed for the synthesis of complex molecules.

Future research will likely focus on:

Directed Ortho-Metalation: The hydroxyl and amino groups can act as directing groups for ortho-metalation, allowing for the selective functionalization of the aromatic ring. This could enable the introduction of a wide range of substituents at the positions adjacent to the existing functional groups.

Stereoselective Transformations of the Chiral Amine: The chiral amine moiety is a key feature of the molecule and a focal point for further transformations. ntnu.no Research will aim to develop stereoselective reactions that modify the amine group or use it to direct transformations elsewhere in the molecule, all while maintaining the desired stereochemistry. acs.org This could include N-alkylation, N-arylation, and acylation reactions.

Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. chemistrysteps.com Future studies will explore how the presence of the chiral aminoethyl group influences the reactivity of the phenol and how this can be exploited to create novel derivatives. acs.orgnih.gov

Computational Design of New Chemical Entities Incorporating the Core Structure

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These methods can be used to design new molecules with desired properties and to predict their biological activity or material characteristics before they are synthesized in the laboratory. rug.nl

Future research in this area will involve:

In Silico Screening: Virtual libraries of compounds based on the this compound scaffold can be screened against biological targets of interest, such as enzymes or receptors. nih.govbiomedpharmajournal.org This can help to identify promising lead compounds for further development. Phenolic compounds, for instance, have been identified as potential carbonic anhydrase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to understand the relationship between the structure of a molecule and its activity. This information can then be used to design more potent and selective analogs of this compound.

Prediction of Physicochemical Properties: Computational models can predict important physicochemical properties of new molecules, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net

Integration with Machine Learning for Synthetic Route Planning and Retrosynthesis

Future applications of AI and ML in the context of this compound will include:

Retrosynthetic Analysis: ML models can be trained on vast databases of chemical reactions to propose synthetic routes to a target molecule. lonza.com This can help chemists to identify novel and efficient ways to synthesize this compound and its derivatives.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a reaction. researchgate.net This can significantly reduce the time and resources required for process development.

Predictive Chemistry: ML models can be developed to predict the reactivity and properties of new molecules, which can guide the design of new experiments and accelerate the discovery of new compounds with desired characteristics.

| AI/ML Application | Potential Impact on this compound Chemistry |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | Increased reaction yields and selectivity, reduced development time. |

| Predictive Chemistry | Accelerated discovery of new derivatives with desired properties. |

Discovery of New Catalytic Applications for Derivatized Forms

The this compound scaffold can be readily derivatized to create a wide range of new molecules with potential applications in catalysis. The combination of a chiral amine and a phenolic hydroxyl group makes this molecule an excellent starting point for the synthesis of chiral ligands for asymmetric catalysis.

Future research will focus on:

Chiral Ligand Synthesis: The amine and phenol functionalities can be modified to create bidentate or tridentate ligands that can coordinate to a variety of metal centers. derpharmachemica.com The chirality of the aminoethyl group can be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

Organocatalysis: Derivatives of this compound could also be explored as organocatalysts. nih.govnih.govfrontiersin.org The amine and phenol groups can act as Brønsted or Lewis acids or bases, or as hydrogen bond donors, to catalyze a variety of organic transformations.

Supported Catalysts: The derivatized forms of the molecule could be immobilized on solid supports to create heterogeneous catalysts. rsc.org This would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective.

Investigation of Stereoselective Reactions with Broader Chemical Impact

The development of new stereoselective reactions is a fundamental goal of organic chemistry. masterorganicchemistry.com The unique structural features of this compound make it an interesting substrate for investigating new stereoselective transformations that could have a broader impact on the field.

Future research in this area may include:

Substrate-Controlled Stereoselectivity: The existing stereocenter in the molecule can be used to control the stereochemical outcome of subsequent reactions. nih.gov This can be a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

Development of New Stereoselective Methods: The study of the reactivity of this compound could lead to the discovery of new types of stereoselective reactions that are not currently known. nih.gov

Application in Total Synthesis: The development of new stereoselective reactions involving this scaffold could be applied to the total synthesis of natural products and other biologically active molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.